11-Heptylsulfonylundecanoic acid
Description
11-Heptylsulfonylundecanoic acid is a long-chain fatty acid derivative featuring a sulfonyl (-SO₂-) group at the 11th carbon position, attached to a heptyl chain. Sulfonyl derivatives are known for their chemical stability and strong polar interactions, making them useful in materials science and industrial chemistry.
Properties
CAS No. |
5454-92-2 |
|---|---|
Molecular Formula |
C18H36O4S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
11-heptylsulfonylundecanoic acid |
InChI |
InChI=1S/C18H36O4S/c1-2-3-4-10-13-16-23(21,22)17-14-11-8-6-5-7-9-12-15-18(19)20/h2-17H2,1H3,(H,19,20) |
InChI Key |
TWEZVRNZCWQOQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCS(=O)(=O)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Heptylsulfonylundecanoic acid typically involves the sulfonation of undecanoic acid derivatives. One common method includes the reaction of undecanoic acid with heptylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of 11-Heptylsulfonylundecanoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 11-Heptylsulfonylundecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
11-Heptylsulfonylundecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 11-Heptylsulfonylundecanoic acid involves its interaction with molecular targets through its sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of enzyme function or alteration of protein-protein interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the undecanoic acid backbone but differ in functional groups:
| Compound | Substituent | Key Structural Feature |
|---|---|---|
| 11-Heptylsulfonylundecanoic acid | -SO₂-C₇H₁₅ | Sulfonyl group with heptyl chain |
| Methyl 11-(phenylsulfonyl)undecanoate | -SO₂-Ph (esterified) | Phenylsulfonyl group; methyl ester |
| 11-Mercaptoundecanoic acid | -SH | Thiol group |
| 11-Hydroxyundecanoic acid | -OH | Hydroxyl group |
| 11-Aminoundecanoic acid | -NH₂ | Primary amine |
| 11-Phosphonoundecanoic acid | -PO(OH)₂ | Phosphonate group |
| 11-(Hexylsulfinyl)undecanoic acid | -SO-C₆H₁₃ | Sulfinyl group with hexyl chain |
Physical and Chemical Properties
Data inferred from analogous compounds:
Q & A
Q. What spectroscopic techniques are recommended for structural confirmation of 11-Heptylsulfonylundecanoic acid, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the sulfonyl and alkyl chain positions. Compare chemical shifts of the sulfonyl group (δ 3.0–3.5 ppm for adjacent protons) with reference compounds like 11-mercaptoundecanoic acid . Mass spectrometry (MS) using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can validate the molecular ion peak (expected m/z ~318 for C₁₈H₃₆O₄S). Infrared (IR) spectroscopy helps identify the sulfonyl S=O stretching vibrations (~1350–1200 cm⁻¹). Always cross-reference with computational simulations (e.g., DFT) to resolve ambiguities in splitting patterns .
Q. What safety protocols should be followed when handling 11-Heptylsulfonylundecanoic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 for irritation) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (similar to precautions for undecanoic acid derivatives) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (refer to SDS guidelines for 11-phosphonoundecanoic acid as a template) .
- Storage : Store in sealed containers at 2–8°C, away from oxidizers and strong bases .
Q. How can researchers validate the purity of synthesized 11-Heptylsulfonylundecanoic acid?
- Methodological Answer :
- Chromatography : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 210 nm) is optimal. Use gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) to resolve sulfonyl-containing impurities .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to detect residual solvents or byproducts (compare with thermal data for 11-mercaptoundecanoic acid, mp 46–50°C) .
- Elemental Analysis : Verify sulfur content (~10.1% theoretical) to confirm functional group integrity .
Advanced Research Questions
Q. How can discrepancies in NMR data for 11-Heptylsulfonylundecanoic acid derivatives be systematically resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR : Use to distinguish dynamic effects (e.g., rotational barriers around the sulfonyl group) .
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions (e.g., alkyl chain protons) .
- 2D NMR Techniques : Employ HSQC and HMBC to assign quaternary carbons and long-range couplings obscured by overlapping signals .
Q. What challenges arise when quantifying 11-Heptylsulfonylundecanoic acid in environmental matrices using LC-MS/MS, and how can they be mitigated?
- Methodological Answer :
- Matrix Effects : Ion suppression from co-eluting organics requires matrix-matched calibration curves or standard addition methods (as applied to perfluoroalkyl substances in Arctic studies) .
- Detection Limits : Optimize collision-induced dissociation (CID) parameters to enhance sensitivity for the sulfonyl fragment (m/z 80, SO₃⁻). Use a triple quadrupole MS in multiple reaction monitoring (MRM) mode .
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WAX) improves recovery rates from aqueous samples .
Q. What experimental strategies address the hydrolytic instability of 11-Heptylsulfonylundecanoic acid under alkaline conditions?
- Methodological Answer :
- pH Control : Conduct reactions in buffered solutions (pH 5–7) to minimize sulfonate group cleavage. Monitor degradation kinetics via real-time IR .
- Protective Group Chemistry : Temporarily protect the sulfonyl group with tert-butyl dimethylsilyl (TBS) during synthetic steps requiring basic conditions .
- Stability Studies : Use accelerated stability testing (40°C/75% RH) to model shelf-life and identify degradation products via LC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
